molecular formula C11H18NO+ B12569212 3-Methoxy-N,N,N,4-tetramethylanilinium CAS No. 185018-82-0

3-Methoxy-N,N,N,4-tetramethylanilinium

Cat. No.: B12569212
CAS No.: 185018-82-0
M. Wt: 180.27 g/mol
InChI Key: YZUJXHKXTUOUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N,N,N,4-tetramethylanilinium is an organic compound with the molecular formula C10H16NO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by methyl groups, and a methoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N,N,N,4-tetramethylanilinium typically involves the methylation of 3-methoxyaniline. One common method is the reaction of 3-methoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N,N,N,4-tetramethylanilinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Parent amine.

    Substitution: Halogenated or nitrated derivatives, depending on the reagent used.

Scientific Research Applications

3-Methoxy-N,N,N,4-tetramethylanilinium has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antineoplastic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N,N,N,4-tetramethylanilinium involves its interaction with various molecular targets. The methoxy group and the methylated nitrogen atoms play a crucial role in its reactivity. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-N,N-dimethylaniline
  • N,N,N,4-Tetramethylaniline
  • 3-Methoxy-N,N-diisopropylaniline

Uniqueness

3-Methoxy-N,N,N,4-tetramethylanilinium is unique due to the presence of both a methoxy group and multiple methyl groups on the nitrogen. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

185018-82-0

Molecular Formula

C11H18NO+

Molecular Weight

180.27 g/mol

IUPAC Name

(3-methoxy-4-methylphenyl)-trimethylazanium

InChI

InChI=1S/C11H18NO/c1-9-6-7-10(12(2,3)4)8-11(9)13-5/h6-8H,1-5H3/q+1

InChI Key

YZUJXHKXTUOUQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](C)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.